1-(cyclohex-2-en-1-yl)methanamine hydrochloride
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Overview
Description
1-(Cyclohex-2-en-1-yl)methanamine hydrochloride is an organic compound with the molecular formula C7H14ClN. It is a derivative of cyclohexene, featuring an amine group attached to the cyclohexene ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclohex-2-en-1-yl)methanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclohexene with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions typically include:
Cyclohexene: as the starting material.
Formaldehyde: as a carbon source.
Ammonia: as the nitrogen source.
Hydrochloric acid: to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalysts: to enhance reaction rates.
Temperature control: to optimize reaction conditions.
Purification steps: such as crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-2-en-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form cyclohexylmethanamine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Nucleophiles: for substitution reactions, including halides and alkoxides.
Major Products:
- Various substituted derivatives from nucleophilic substitution .
Oximes: or from oxidation.
Cyclohexylmethanamine: from reduction.
Scientific Research Applications
1-(Cyclohex-2-en-1-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly for its selectivity and potency towards specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(cyclohex-2-en-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
- Modulation of metabolic pathways .
Enzyme inhibition: or activation.
Receptor binding: leading to signal transduction.
Comparison with Similar Compounds
1-(Cyclohex-2-en-1-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
- Cyclohex-2-en-1-amine : Similar structure but lacks the methanamine group.
- Cyclohexylmethanamine : Saturated analog with different reactivity.
- N-Benzylprop-2-en-1-amine : Contains a benzyl group instead of a cyclohexene ring.
Uniqueness: this compound is unique due to its combination of a cyclohexene ring and an amine group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
175722-13-1 |
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Molecular Formula |
C7H14ClN |
Molecular Weight |
147.64 g/mol |
IUPAC Name |
cyclohex-2-en-1-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c8-6-7-4-2-1-3-5-7;/h2,4,7H,1,3,5-6,8H2;1H |
InChI Key |
OCVQKPGWZXALCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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